molecular formula C11H14N2O2 B11823563 2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11823563
M. Wt: 206.24 g/mol
InChI Key: ISLFROVWTPAOKQ-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a hydroxy group and a methyl group. The presence of these functional groups makes it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the tautomerization of 4-methylpyridine to form 2-hydroxy-4-methylpyridine, which is then used as a precursor . The pyrrolidine ring can be introduced through various synthetic strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Oxidation of the hydroxy group can yield 2-(6-oxo-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde.

    Reduction: Reduction of the aldehyde group can yield 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can significantly influence its binding mode and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of its pyridine and pyrrolidine rings, along with the specific functional groups attached. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-8-5-11(15)12-6-9(8)10-3-2-4-13(10)7-14/h5-7,10H,2-4H2,1H3,(H,12,15)

InChI Key

ISLFROVWTPAOKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2CCCN2C=O

Origin of Product

United States

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